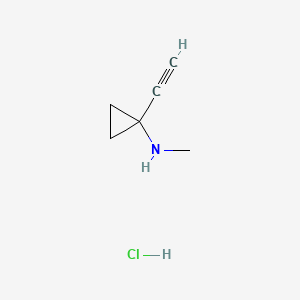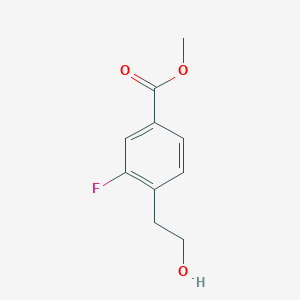
Lithium(1+)ion3-(5-methylpyrazin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 3-(5-methylpyrazin-2-yl)propanoate is a chemical compound that combines lithium ions with a propanoate group substituted with a 5-methylpyrazin-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 3-(5-methylpyrazin-2-yl)propanoate typically involves the reaction of 3-(5-methylpyrazin-2-yl)propanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques to obtain the compound in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) ion 3-(5-methylpyrazin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 3-(5-methylpyrazin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of lithium(1+) ion 3-(5-methylpyrazin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and cellular signaling. The 5-methylpyrazin-2-yl moiety may interact with specific enzymes or receptors, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
- Lithium(1+) ion 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoate
- Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate
Uniqueness
Lithium(1+) ion 3-(5-methylpyrazin-2-yl)propanoate is unique due to the presence of the 5-methylpyrazin-2-yl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents and, consequently, different reactivity and applications.
Eigenschaften
Molekularformel |
C8H9LiN2O2 |
|---|---|
Molekulargewicht |
172.1 g/mol |
IUPAC-Name |
lithium;3-(5-methylpyrazin-2-yl)propanoate |
InChI |
InChI=1S/C8H10N2O2.Li/c1-6-4-10-7(5-9-6)2-3-8(11)12;/h4-5H,2-3H2,1H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
SAWYNTPFEDXACK-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC1=CN=C(C=N1)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 3,4,9-triazatricyclo[6.2.1.0,2,6]undeca-2,5-diene-9-carboxylate](/img/structure/B13565074.png)

![6,6-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B13565086.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13565094.png)

![1H,2H,3H-pyrido[2,3-b][1,4]oxazin-7-aminedihydrochloride](/img/structure/B13565104.png)
![tert-butyl3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylatehydrochloride](/img/structure/B13565111.png)
![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)




